molecular formula C18H12Cl2N2O2S B2852476 N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-3,5-dichlorobenzamide CAS No. 391221-33-3

N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-3,5-dichlorobenzamide

Cat. No. B2852476
CAS RN: 391221-33-3
M. Wt: 391.27
InChI Key: POAQDOGNVOMBNG-UHFFFAOYSA-N
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Description

N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-3,5-dichlorobenzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound is also known as 'DPBA' and has been synthesized using various methods.

Mechanism of Action

The mechanism of action of N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-3,5-dichlorobenzamide is not fully understood. However, it is believed to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of inflammatory mediators. It also acts as a free radical scavenger and reduces oxidative stress in cells.
Biochemical and Physiological Effects:
N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-3,5-dichlorobenzamide has been shown to have significant biochemical and physiological effects. It has been found to reduce inflammation, pain, and oxidative stress in cells. It has also been shown to have potential applications in the treatment of cancer, diabetes, and neurological disorders.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-3,5-dichlorobenzamide in lab experiments is its ability to reduce inflammation and oxidative stress in cells. It is also relatively easy to synthesize and has a high yield. However, one of the limitations is that its mechanism of action is not fully understood, and further research is needed to fully understand its potential applications.

Future Directions

There are several future directions for research on N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-3,5-dichlorobenzamide. One of the areas of interest is its potential applications in the treatment of cancer. It has been shown to have anti-tumor properties and may be useful in the development of new cancer therapies. Another area of interest is its potential applications in the treatment of neurological disorders. It has been shown to have neuroprotective properties and may be useful in the treatment of conditions such as Alzheimer's disease and Parkinson's disease. Further research is also needed to fully understand its mechanism of action and potential applications in the field of medicine.
In conclusion, N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-3,5-dichlorobenzamide is a chemical compound that has potential applications in the field of medicine. Its anti-inflammatory, analgesic, and antioxidant properties make it a promising candidate for the treatment of various conditions. Further research is needed to fully understand its mechanism of action and potential applications.

Synthesis Methods

The synthesis of N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-3,5-dichlorobenzamide has been reported in various studies. One of the most commonly used methods is the reaction of 2-aminothiazole with acetyl chloride to form 5-acetyl-2-aminothiazole, which is then reacted with 3,5-dichlorobenzoic acid to form N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-3,5-dichlorobenzamide. Other methods include the use of different reagents and catalysts to obtain the final product.

Scientific Research Applications

N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-3,5-dichlorobenzamide has been studied extensively for its potential applications in the field of medicine. It has been found to possess significant anti-inflammatory, analgesic, and antioxidant properties. It has also been shown to have potential applications in the treatment of cancer, diabetes, and neurological disorders.

properties

IUPAC Name

N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-3,5-dichlorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12Cl2N2O2S/c1-10(23)16-15(11-5-3-2-4-6-11)21-18(25-16)22-17(24)12-7-13(19)9-14(20)8-12/h2-9H,1H3,(H,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POAQDOGNVOMBNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(N=C(S1)NC(=O)C2=CC(=CC(=C2)Cl)Cl)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12Cl2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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